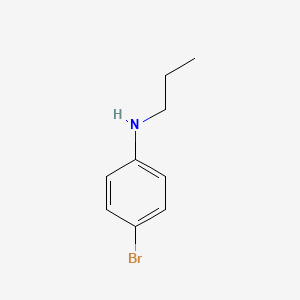
2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzenesulfonyl chloride and 6-nitro-2H-1,3-benzodioxole. The reaction conditions often require the use of strong bases, solvents like dichloromethane or toluene, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of sulfonamide derivatives
Applications De Recherche Scientifique
Chemistry
This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound or its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-(4-chlorobenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorobenzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile
- 2-(4-methylbenzenesulfonyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enenitrile
Uniqueness
The presence of the 4-chlorobenzenesulfonyl and 6-nitro-2H-1,3-benzodioxol groups in the compound provides unique chemical properties that can be exploited in various applications. These functional groups can participate in a wide range of chemical reactions, making the compound versatile for different research and industrial purposes.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O6S/c17-11-1-3-12(4-2-11)26(22,23)13(8-18)5-10-6-15-16(25-9-24-15)7-14(10)19(20)21/h1-7H,9H2/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWZSALHPLHKJU-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine](/img/structure/B7809203.png)

![N-[(2-bromo-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7809217.png)
![4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine](/img/structure/B7809237.png)
![6-Amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B7809246.png)
![methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate](/img/structure/B7809250.png)
![(3E)-3-[[(5-chloropyridin-2-yl)amino]methylidene]chromene-2,4-dione](/img/structure/B7809261.png)




![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B7809301.png)

